molecular formula C16H19N3O3S3 B2804878 N-(2-([2,3'-bithiophen]-5-yl)-2-hydroxyethyl)-1,3,5-trimethyl-1H-pyrazole-4-sulfonamide CAS No. 2194965-52-9

N-(2-([2,3'-bithiophen]-5-yl)-2-hydroxyethyl)-1,3,5-trimethyl-1H-pyrazole-4-sulfonamide

Cat. No.: B2804878
CAS No.: 2194965-52-9
M. Wt: 397.53
InChI Key: AHKAIONNMWRUOE-UHFFFAOYSA-N
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Description

N-(2-([2,3’-bithiophen]-5-yl)-2-hydroxyethyl)-1,3,5-trimethyl-1H-pyrazole-4-sulfonamide is a complex organic compound that features a unique combination of functional groups, including a bithiophene moiety, a hydroxyethyl group, and a sulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-([2,3’-bithiophen]-5-yl)-2-hydroxyethyl)-1,3,5-trimethyl-1H-pyrazole-4-sulfonamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the bithiophene derivative, which can be synthesized through the coupling of thiophene units. The hydroxyethyl group can be introduced via an alkylation reaction, and the pyrazole ring can be formed through a cyclization reaction involving appropriate precursors.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography. The scalability of the synthesis process is crucial for industrial applications, and continuous flow chemistry may be employed to achieve efficient large-scale production .

Chemical Reactions Analysis

Types of Reactions

N-(2-([2,3’-bithiophen]-5-yl)-2-hydroxyethyl)-1,3,5-trimethyl-1H-pyrazole-4-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The bithiophene moiety can be oxidized to form sulfoxides or sulfones.

    Reduction: The sulfonamide group can be reduced to form corresponding amines.

    Substitution: The hydroxyethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles like halides or alkoxides can be employed under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the bithiophene moiety can yield sulfoxides or sulfones, while reduction of the sulfonamide group can produce amines .

Scientific Research Applications

N-(2-([2,3’-bithiophen]-5-yl)-2-hydroxyethyl)-1,3,5-trimethyl-1H-pyrazole-4-sulfonamide has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of the bithiophene moiety enhances its suitability for electronic applications, while the sulfonamide group provides potential biological activity .

Properties

IUPAC Name

N-[2-hydroxy-2-(5-thiophen-3-ylthiophen-2-yl)ethyl]-1,3,5-trimethylpyrazole-4-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N3O3S3/c1-10-16(11(2)19(3)18-10)25(21,22)17-8-13(20)15-5-4-14(24-15)12-6-7-23-9-12/h4-7,9,13,17,20H,8H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHKAIONNMWRUOE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1C)C)S(=O)(=O)NCC(C2=CC=C(S2)C3=CSC=C3)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N3O3S3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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